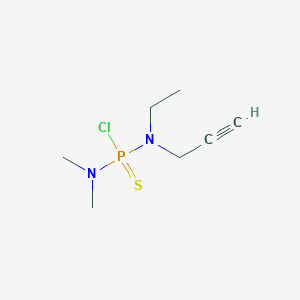
N-Ethyl-N',N'-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is a complex organic compound with a unique structure that includes both alkyne and phosphorodiamidothioic chloride functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride typically involves the reaction of N-ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylamine with phosphorodiamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Quality control measures are implemented to monitor the reaction conditions and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines or alkanes.
Substitution: Formation of substituted phosphorodiamidothioic derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phosphorodiamidothioic chloride moiety can interact with metal ions or other electrophilic centers, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: Similar structure but lacks the phosphorodiamidothioic chloride group.
N-Ethyl-N-methyl-1-propanamine: Similar amine structure but different functional groups.
N,N-Dimethylethylamine: Similar amine structure but lacks the alkyne and phosphorodiamidothioic chloride groups.
Uniqueness
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is unique due to the presence of both alkyne and phosphorodiamidothioic chloride functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
113116-20-4 |
|---|---|
Molekularformel |
C7H14ClN2PS |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
N-[chloro(dimethylamino)phosphinothioyl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H14ClN2PS/c1-5-7-10(6-2)11(8,12)9(3)4/h1H,6-7H2,2-4H3 |
InChI-Schlüssel |
RCOTXKNBQURHRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC#C)P(=S)(N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
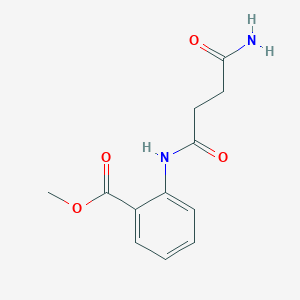
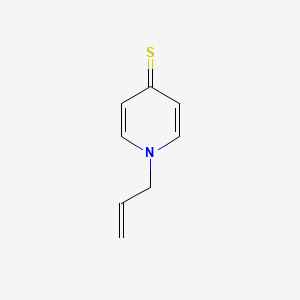

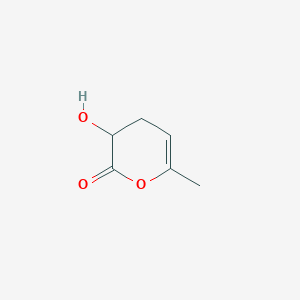
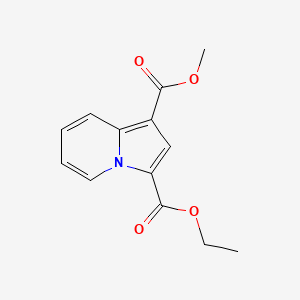
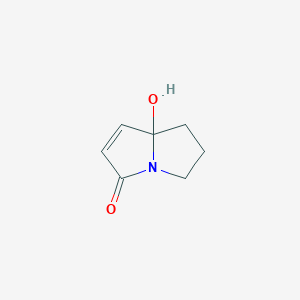

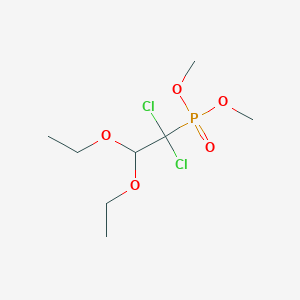
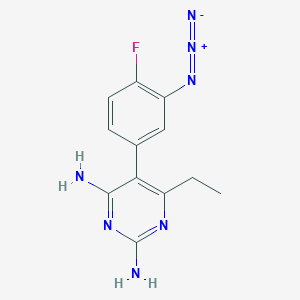
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
